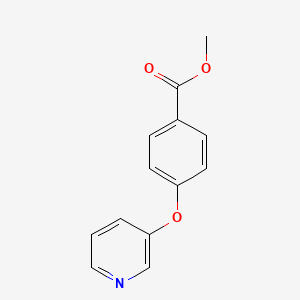

Methyl 4-(pyridin-3-yloxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyridin-3-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGXAKPNWPIEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677626 | |

| Record name | Methyl 4-[(pyridin-3-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877874-61-8 | |

| Record name | Methyl 4-[(pyridin-3-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate, a molecule of interest in medicinal chemistry and materials science. This document outlines a proposed synthetic pathway, detailed experimental protocols adapted from analogous reactions, and expected analytical data.

Introduction

This compound is a heterocyclic compound incorporating both a pyridine and a benzoate moiety linked by an ether bond. This structural motif is found in a variety of biologically active molecules and functional materials. The synthesis of such diaryl ethers is a fundamental transformation in organic chemistry. This guide details a feasible and efficient method for the preparation of this compound, intended for use by researchers in a laboratory setting.

Proposed Synthetic Pathway

The most direct and commonly employed method for the synthesis of diaryl ethers is through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. The proposed synthesis of this compound involves the reaction of 3-hydroxypyridine with an activated methyl 4-halobenzoate, such as methyl 4-fluorobenzoate. This reaction is typically facilitated by a base in a polar aprotic solvent.

An alternative, well-established method is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and a phenol. In this case, 3-hydroxypyridine would be reacted with methyl 4-bromobenzoate in the presence of a copper catalyst and a base.

This guide will focus on the SNAr approach due to its often milder reaction conditions and the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a fluorinated analogue. Researchers should optimize the reaction conditions for their specific laboratory setup.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 |

| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 |

| Diethylene glycol dimethyl ether (Diglyme) | C₆H₁₄O₃ | 134.17 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Hexanes | C₆H₁₄ | 86.18 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq), methyl 4-fluorobenzoate (1.1 eq), and potassium phosphate (1.5 eq).

-

Solvent Addition: Add a suitable volume of anhydrous diethylene glycol dimethyl ether to the flask to ensure adequate stirring and dissolution of the reactants.

-

Reaction Conditions: The reaction mixture is heated to 110-120 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is expected to proceed to completion within 24 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is obtained by evaporating the solvent. Purification is achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data

The following table summarizes the expected physicochemical properties of the starting materials and the final product. The yield is an estimate based on similar reactions and should be determined experimentally.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | White to off-white solid | - |

| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | Colorless liquid | - |

| This compound | C₁₃H₁₁NO₃ | 229.23 | Off-white to pale yellow solid | 70-85 |

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following are the expected analytical data based on the structure and data from similar compounds.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~8.4-8.3 (m, 2H, Py-H) | ~166.0 (C=O) |

| ~8.1-8.0 (d, 2H, Ar-H) | ~160.0 (C-O-Py) |

| ~7.4-7.3 (m, 1H, Py-H) | ~145.0 (Py-C) |

| ~7.2-7.1 (d, 2H, Ar-H) | ~142.0 (Py-C) |

| ~3.9 (s, 3H, OCH₃) | ~131.5 (Ar-C) |

| ~125.0 (Py-C) | |

| ~124.0 (Ar-C) | |

| ~120.0 (Py-C) | |

| ~118.0 (Ar-C) | |

| ~52.0 (OCH₃) |

5.2. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product.

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 230.08 |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

3-Hydroxypyridine is harmful if swallowed and causes skin irritation.

-

Methyl 4-fluorobenzoate is a combustible liquid and may cause respiratory irritation.

-

Diethylene glycol dimethyl ether is a flammable liquid and vapor.

-

Potassium phosphate can cause skin and eye irritation.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis of this compound. The outlined SNAr reaction offers a practical and efficient route to this valuable compound. The provided experimental protocol and analytical data serve as a robust starting point for researchers in the fields of medicinal chemistry, drug development, and materials science. It is recommended that the reaction conditions be optimized to achieve the best possible yield and purity in a specific laboratory setting.

An In-depth Technical Guide to Methyl 4-(pyridin-3-yloxy)benzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 4-(pyridin-3-yloxy)benzoate (C₁₃H₁₁NO₃). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a benzoate group linked to a pyridine ring through an ether linkage. While extensive experimental data is limited in publicly available literature, key identifiers and computed properties have been compiled.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | [PubChem] |

| Molecular Weight | 229.23 g/mol | [ChemScene] |

| CAS Number | 877874-61-8 | [ChemScene] |

| Appearance | White Solid | [Patent] |

| SMILES | COC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 | [PubChem] |

| InChI | InChI=1S/C13H11NO3/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12/h2-9H,1H3 | [PubChem] |

| Predicted XlogP | 2.2 | [PubChem] |

| Monoisotopic Mass | 229.0739 Da | [PubChem] |

Note: Predicted XlogP and Monoisotopic Mass are computationally derived values.

Synthesis of this compound

The primary synthesis route for this compound found in the literature is a copper-catalyzed Ullmann-type condensation reaction. This method involves the coupling of a pyridinol with a halobenzoate.

Synthetic Pathway

The synthesis involves the reaction of 3-hydroxypyridine with methyl 4-iodobenzoate in the presence of a copper(I) iodide catalyst and a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).

Experimental Protocol

The following protocol is adapted from the synthesis described in patent literature.

Materials:

-

3-Hydroxypyridine

-

Methyl 4-iodobenzoate

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxypyridine (1.0 equivalent) in DMF, add methyl 4-iodobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.2 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound as a white solid.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data has been reported for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | d | 1H | Pyridine-H |

| 8.36 | dd | 1H | Pyridine-H |

| 8.08 | d | 2H | Benzoate-H (ortho to -COO) |

| 7.42-7.35 | m | 2H | Pyridine-H |

| 7.09 | d | 2H | Benzoate-H (ortho to -O-) |

| 3.90 | s | 3H | -OCH₃ |

Solvent: CDCl₃

Other Spectroscopic Data

Biological Activity and Potential Applications

There is currently no published research detailing the biological activity, pharmacological properties, or mechanism of action of this compound. Its structure, containing a pyridyl aryl ether motif, is present in some biologically active molecules, suggesting it could be a valuable intermediate for the synthesis of novel therapeutic agents.

The typical workflow for investigating the biological potential of a novel compound is illustrated below. This generalized diagram represents a potential path for future research on this compound.

Further investigation is required to determine if this compound possesses any significant biological effects and to elucidate any potential signaling pathways it might modulate. Researchers are encouraged to perform in vitro and in vivo studies to explore its therapeutic potential.

The Rising Therapeutic Potential of Pyridin-3-yloxy Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-yloxy moiety is emerging as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities with significant therapeutic potential. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, and enzyme-inhibitory properties of pyridin-3-yloxy derivatives. We present a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Pyridin-3-yloxy derivatives have demonstrated notable efficacy against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as Bcr-Abl, cyclin-dependent kinase 2 (CDK2), and phosphodiesterase delta (PDEδ) in conjunction with nicotinamide phosphoribosyltransferase (NAMPT).

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected pyridin-3-yloxy derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| A2 | K562 (Leukemia) | Not specified | Bcr-Abl | [1] |

| A8 | K562 (Leukemia) | Not specified | Bcr-Abl | [1] |

| A9 | K562 (Leukemia) | Not specified | Bcr-Abl | [1] |

| 7l | MV4-11 (Leukemia) | 0.83 | CDK2 | [2] |

| 7l | HT-29 (Colon) | 2.12 | CDK2 | [2] |

| 7l | MCF-7 (Breast) | 3.12 | CDK2 | [2] |

| 7l | HeLa (Cervical) | 8.61 | CDK2 | [2] |

| 17d | MiaPaca-2 (Pancreatic) | Not specified | PDEδ/NAMPT | [3] |

| Ij | HIV-1 (IIIB) in MT-4 cells | 8.18 | HIV-1 RT | [4] |

| Ia | HIV-1 (IIIB) in MT-4 cells | 41.52 | HIV-1 RT | [4] |

| Ih | HIV-1 (IIIB) in MT-4 cells | >8.18, <41.52 | HIV-1 RT | [4] |

Key Signaling Pathways in Cancer

Bcr-Abl Signaling Pathway: The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. Pyridin-3-yloxy derivatives have been shown to inhibit Bcr-Abl, thereby blocking downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are critical for cell growth and survival.[1][2][5]

Caption: Inhibition of the Bcr-Abl signaling cascade by pyridin-3-yloxy derivatives.

CDK2 Signaling Pathway: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[6][7] Inhibition of CDK2 by pyridin-3-yloxy derivatives leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Pyridin-3-yloxy derivatives block the cell cycle by inhibiting CDK2.

Antimicrobial Activity

Several pyridin-3-yloxy derivatives have exhibited promising activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests their potential as a new class of antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected pyridin-3-yloxy derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 21b | Staphylococcus aureus | Similar to Linezolid | [5][8] |

| 21d | Staphylococcus aureus | Similar to Linezolid | [5][8] |

| 21e | Staphylococcus aureus | Similar to Linezolid | [5][8] |

| 21f | Staphylococcus aureus | Similar to Linezolid | [5][8] |

| 21b | Enterococcus faecalis | Similar to Linezolid | [5][8] |

| 21d | Enterococcus faecalis | Similar to Linezolid | [5][8] |

| 21e | Enterococcus faecalis | Similar to Linezolid | [5][8] |

| 21f | Enterococcus faecalis | Similar to Linezolid | [5][8] |

| 9g | Staphylococcus aureus | 32-256 | [5][8] |

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of pyridin-3-yloxy derivatives against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for MTT Assay:

Caption: A typical workflow for determining the anticancer activity using the MTT assay.

Methodology:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (pyridin-3-yloxy derivatives) and a vehicle control.

-

After a defined incubation period (e.g., 48 or 72 hours), an MTT solution is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of pyridin-3-yloxy derivatives against bacterial strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

A standardized inoculum of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Two-fold serial dilutions of the pyridin-3-yloxy derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (broth and bacteria) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of Pyridin-3-yloxy Derivatives

A general and common method for the synthesis of pyridin-3-yloxy derivatives involves the Williamson ether synthesis.

General Synthesis Workflow:

References

- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of Methyl 4-(pyridin-3-yloxy)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a structured framework for the preliminary in-vitro screening of Methyl 4-(pyridin-3-yloxy)benzoate. As there is no publicly available experimental data for this specific compound, the following guide is based on a hypothetical screening cascade derived from the activities of structurally related molecules. The quantitative data presented is illustrative and should not be considered factual.

Introduction

This compound is a small molecule featuring a pyridine ring linked to a benzoate group via an ether bond. While the specific biological activities of this compound are not extensively documented in public literature, the structural motifs present suggest potential interactions with various biological targets. Derivatives of pyridine and benzoic acid are known to exhibit a wide range of bioactivities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of enzyme activity.

This guide outlines a logical and efficient workflow for conducting a preliminary in-vitro screening of this compound to identify and characterize its potential biological functions.

Proposed Screening Cascade

A tiered approach is recommended for the in-vitro screening of a novel compound. This ensures that resources are used efficiently, with broad, less complex assays preceding more specific and resource-intensive investigations.

Data Presentation: Hypothetical Screening Results

The following tables present a hypothetical summary of quantitative data that could be generated from the proposed screening cascade.

Table 1: Cytotoxicity Profiling

| Cell Line | Assay Type | IC50 (µM) |

| HEK293 | MTT | > 100 |

| HepG2 | MTT | 85.2 |

| A549 | MTT | > 100 |

Table 2: Bioactivity Screening

| Assay Target | Assay Type | % Inhibition at 10 µM | IC50 (µM) |

| PI3Kδ | Kinase Assay | 62.3 | 8.9 |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | 15.1 | > 50 |

| Staphylococcus aureus | Broth Microdilution | - | MIC > 128 µg/mL |

| Escherichia coli | Broth Microdilution | - | MIC > 128 µg/mL |

Experimental Protocols

Tier 1: Cytotoxicity Profiling - MTT Assay

This assay assesses the metabolic activity of cells as an indicator of viability.[1][2][3]

Materials:

-

Human cell lines (e.g., HEK293, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tier 2: Bioactivity Screening

This biochemical assay measures the ability of the compound to inhibit the activity of the PI3Kδ enzyme.

Materials:

-

Recombinant human PI3Kδ enzyme

-

Kinase assay buffer

-

ATP

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 384-well plate, add the test compound, PI3Kδ enzyme, and the lipid substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent to quantify ADP produced).

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition relative to a no-inhibitor control.

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE activity.[4][5][6][7][8]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well plate

-

Microplate reader

Protocol:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate (ATCI).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals.

-

Calculate the rate of reaction and determine the percent inhibition caused by the test compound.

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9][10][11][12][13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well U-bottom plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Protocol:

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it in broth.

-

Add the diluted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway

Given the potential for kinase inhibition, understanding the downstream effects is crucial. The PI3K/AKT pathway is a key signaling cascade involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[14][15][16][17][18]

In this pathway, the activation of receptor tyrosine kinases leads to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate downstream proteins like AKT. Activated AKT, in turn, promotes cell growth, proliferation, and survival through various effectors, including mTORC1. An inhibitor of PI3Kδ would block the production of PIP3, thereby attenuating this signaling cascade.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the initial in-vitro evaluation of this compound. By following a structured screening cascade, from general cytotoxicity to specific bioactivity assays, researchers can efficiently profile the compound's biological activities. The detailed protocols and illustrative data tables serve as a practical resource for planning and executing these initial studies. The identification of any significant "hits" from this preliminary screen would warrant further investigation through more detailed mechanism of action studies and in-vivo models.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. goldbio.com [goldbio.com]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 17. cusabio.com [cusabio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a diaryl ether derivative of significant interest in medicinal chemistry. The core structure, featuring a pyridine ring linked to a benzoate moiety through an ether bond, is a common scaffold in a variety of biologically active molecules. The synthesis of this compound typically involves the formation of the diaryl ether linkage, which can be achieved through several established methods in organic chemistry. This document outlines a common and effective synthetic strategy.

Synthetic Pathway

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution reaction, specifically a copper-catalyzed Ullmann condensation. This reaction involves the coupling of 3-hydroxypyridine with a methyl 4-halobenzoate, such as methyl 4-fluorobenzoate or methyl 4-bromobenzoate, in the presence of a base.

Alternatively, palladium-catalyzed methods like the Buchwald-Hartwig etherification could also be employed, offering a different catalytic system for the crucial C-O bond formation.

Below is a generalized reaction scheme for the Ullmann condensation approach:

Application Notes and Protocols for Methyl 4-(pyridin-3-yloxy)benzoate

Disclaimer: Due to the limited availability of published research data specifically for Methyl 4-(pyridin-3-yloxy)benzoate (CAS 877874-61-8), this document presents a hypothetical application based on the activities of structurally related compounds containing the pyridinyloxy-phenyl moiety. The experimental protocols and data provided are illustrative and should be adapted based on empirical validation.

Introduction

This compound is a research chemical belonging to the class of pyridinyloxy-phenyl derivatives. Structural analogs of this compound have been investigated for their potential as modulators of various signaling pathways, particularly as kinase inhibitors. The presence of the pyridine ring and the benzoate ester suggests potential for interactions with ATP-binding sites of kinases, making it a candidate for investigation in cancer research and other fields where kinase dysregulation is a factor. This document outlines potential research applications and provides example protocols for its investigation.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| CAS Number | 877874-61-8 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and Methanol |

| Storage | Store at 2-8°C, protect from light and moisture |

Hypothetical Biological Activity

Based on the activity of related compounds, this compound is hypothesized to be an inhibitor of one or more protein kinases. For the purpose of these application notes, we will consider its potential as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Hypothetical Quantitative Data

The following table summarizes hypothetical data from in vitro assays investigating the activity of this compound.

| Assay Type | Cell Line / Enzyme | Endpoint | Hypothetical IC₅₀ (µM) |

| Biochemical Kinase Assay | Recombinant CDK2/Cyclin A | Inhibition | 0.5 |

| Cell Proliferation Assay | MCF-7 (Breast Cancer) | Viability | 2.1 |

| Cell Proliferation Assay | HCT116 (Colon Cancer) | Viability | 5.8 |

| Cell Proliferation Assay | A549 (Lung Cancer) | Viability | 10.2 |

Experimental Protocols

Protocol 1: In Vitro CDK2/Cyclin A Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant CDK2/Cyclin A.

Materials:

-

This compound

-

Recombinant human CDK2/Cyclin A enzyme

-

Histone H1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

[γ-³³P]ATP

-

96-well plates

-

Phosphocellulose filter mats

-

Scintillation counter

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a series of dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the diluted compound, the Histone H1 substrate, and the CDK2/Cyclin A enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.

-

Wash the filter mat to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter mat using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (prepared from a DMSO stock) and a vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway showing the role of CDK2 in cell cycle progression and its inhibition by this compound.

Experimental Workflow

Caption: Experimental workflow for determining the anti-proliferative activity of this compound using an MTT assay.

Safety Precautions

As with any research chemical, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Application Notes: The Role of 4-(Pyridin-3-yl)pyrimidine Derivatives in the Synthesis of Potent Kinase Inhibitors

Introduction

The 4-(pyridin-3-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor, utilizing the key intermediate, methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. These compounds are instrumental in the treatment of chronic myelogenous leukemia (CML).[1][2][3][4] The methodologies described herein are intended for researchers and scientists in drug discovery and development.

Target Kinase and Signaling Pathway

Imatinib and Nilotinib are potent inhibitors of the Bcr-Abl tyrosine kinase, the fusion protein resulting from the Philadelphia chromosome translocation, a hallmark of CML.[3][5] The constitutive activity of Bcr-Abl drives aberrant downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3] Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation and preventing the phosphorylation of its substrates.[6]

Below is a diagram illustrating the Bcr-Abl signaling pathway and its inhibition.

References

- 1. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Methyl 4-(pyridin-3-yloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of Methyl 4-(pyridin-3-yloxy)benzoate, a key intermediate in pharmaceutical synthesis. The primary purification techniques discussed are flash column chromatography and recrystallization. This guide offers step-by-step methodologies, quantitative data on expected yields and purity, and visual workflows to ensure efficient and reproducible purification outcomes.

Introduction

This compound is a crucial building block in the development of various pharmacologically active molecules. The purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. This application note outlines two effective methods for its purification: flash column chromatography and recrystallization. Flash column chromatography is a rapid and efficient technique for separating the target compound from a mixture of impurities, while recrystallization is a powerful method for achieving high purity of the final product.

Purification Techniques

Two primary methods have been established for the effective purification of this compound:

-

Flash Column Chromatography: This technique is ideal for the initial purification of the crude product after synthesis. It utilizes a silica gel stationary phase and a solvent gradient to separate the target compound from byproducts and unreacted starting materials.

-

Recrystallization: This method is employed to achieve a high degree of purity. It involves dissolving the semi-purified compound in a suitable solvent system at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities behind in the solution.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each purification technique, allowing for a clear comparison of their effectiveness.

| Purification Technique | Starting Purity (Typical) | Final Purity (Achieved) | Yield/Recovery |

| Flash Column Chromatography | 75-85% | >95% | ~85% |

| Recrystallization | >95% | >99% | 80-90% |

Experimental Protocols

Protocol for Flash Column Chromatography

This protocol describes the purification of crude this compound using a standard flash chromatography setup.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware and flash chromatography system

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

-

Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

-

Elution: Begin the elution with a solvent system of ethyl acetate/petroleum ether (1:3 v/v).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC).

-

Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound as a white solid.

-

Yield and Purity Determination: Determine the yield of the purified product and assess its purity using analytical techniques such as NMR or HPLC. A typical yield for this process is around 85%.

Protocol for Recrystallization

This protocol details the recrystallization of semi-pure this compound to achieve high purity.

Materials:

-

Semi-pure this compound (>95% purity)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the semi-pure this compound in a minimal amount of hot ethyl acetate. Heat the solution gently to ensure complete dissolution.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Induce Crystallization: While the solution is still warm, slowly add petroleum ether dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

-

Purity and Recovery Analysis: Determine the melting point and assess the purity of the final product by analytical methods. Calculate the percentage recovery.

Visualizations

Overall Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

Caption: Overall purification workflow for this compound.

Flash Column Chromatography Workflow

This diagram details the key steps involved in the flash column chromatography protocol.

Caption: Step-by-step workflow for flash column chromatography.

Recrystallization Process

This diagram illustrates the sequential steps of the recrystallization protocol.

Caption: The process of recrystallization for high-purity product.

Application Note: A Scalable Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(pyridin-3-yloxy)benzoate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its diaryl ether motif is a common feature in a variety of biologically active molecules. This application note provides a detailed protocol for a scalable synthesis of this compound via an Ullmann condensation reaction. The presented methodology is robust, employs readily available starting materials, and is suitable for scale-up in a laboratory or pilot plant setting.

Overview of the Synthetic Approach

The synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of 3-hydroxypyridine with a halo-substituted benzoate ester. In this protocol, we utilize methyl 4-fluorobenzoate due to the enhanced reactivity of the fluoride as a leaving group in nucleophilic aromatic substitution reactions. Potassium carbonate is employed as a base to deprotonate the hydroxyl group of 3-hydroxypyridine, facilitating the nucleophilic attack on the electron-deficient aryl fluoride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 3-Hydroxypyridine | 1.0 equivalent |

| Methyl 4-fluorobenzoate | 1.1 equivalents |

| Copper(I) Iodide (CuI) | 0.1 equivalents |

| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |

| Solvent | |

| Dimethylformamide (DMF) | 5 mL per gram of 3-hydroxypyridine |

| Reaction Conditions | |

| Temperature | 120-130 °C |

| Reaction Time | 12-18 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Experimental Protocols

Materials and Equipment

-

3-Hydroxypyridine (99%)

-

Methyl 4-fluorobenzoate (99%)

-

Copper(I) iodide (CuI, 98%)

-

Anhydrous potassium carbonate (K₂CO₃, ≥99%)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature controller

-

Standard laboratory glassware

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Scale-up Synthesis Protocol (10 g scale)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (10.0 g, 105.1 mmol, 1.0 equiv.), methyl 4-fluorobenzoate (17.8 g, 115.6 mmol, 1.1 equiv.), copper(I) iodide (2.0 g, 10.5 mmol, 0.1 equiv.), and anhydrous potassium carbonate (29.0 g, 210.2 mmol, 2.0 equiv.).

-

Solvent Addition: Add anhydrous dimethylformamide (50 mL) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12-18 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 250 mL of cold water and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

Characterization

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.52 (d, J = 2.8 Hz, 1H), 8.40 (dd, J = 4.8, 1.2 Hz, 1H), 8.10 (d, J = 8.8 Hz, 2H), 7.45 (ddd, J = 8.4, 2.8, 1.2 Hz, 1H), 7.35 (dd, J = 8.4, 4.8 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 3.92 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.2, 160.8, 152.9, 145.3, 141.8, 131.9 (2C), 127.2, 124.5, 123.9, 118.9 (2C), 52.3.

-

Purity (HPLC): >98%.

Visualizations

Caption: Ullmann condensation workflow for the synthesis of this compound.

Caption: Key logical relationships for successful scale-up synthesis.

Troubleshooting & Optimization

optimizing reaction conditions for Methyl 4-(pyridin-3-yloxy)benzoate synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(pyridin-3-yloxy)benzoate.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Reaction Scheme:

Materials:

-

3-Hydroxypyridine

-

Methyl 4-fluorobenzoate

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq), methyl 4-fluorobenzoate (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 120-140 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive Catalyst: The copper(I) iodide may have oxidized. 2. Wet Reagents/Solvent: The presence of water can deactivate the catalyst and interfere with the reaction. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 4. Poor Quality Starting Materials: Impurities in 3-hydroxypyridine or methyl 4-fluorobenzoate can inhibit the reaction. | 1. Use freshly purchased, high-purity CuI or wash the CuI with acetic acid and ether to remove any oxidized species. 2. Ensure all glassware is oven-dried. Use anhydrous DMF and dry starting materials. 3. Increase the reaction temperature in increments of 10 °C, up to 150 °C. 4. Purify the starting materials before use. 3-Hydroxypyridine can be sublimed, and methyl 4-fluorobenzoate can be distilled. |

| Formation of Side Products | 1. Self-condensation of Methyl 4-fluorobenzoate: Can occur at high temperatures. 2. Decomposition of 3-hydroxypyridine: The pyridine ring can be sensitive to high temperatures and strong bases. 3. Hydrolysis of the ester: Presence of water can lead to the formation of 4-(pyridin-3-yloxy)benzoic acid. | 1. Use a milder base such as cesium carbonate (Cs₂CO₃). 2. Avoid excessively high temperatures. Consider using a lower boiling point solvent like dioxane in combination with a more reactive aryl halide (e.g., methyl 4-bromobenzoate). 3. Ensure anhydrous reaction conditions. |

| Reaction Stalls/Incomplete Conversion | 1. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the phenol. 2. Catalyst Poisoning: Impurities in the starting materials or solvent can poison the copper catalyst. 3. Poor Solubility: The reactants may not be fully dissolved in the solvent at the reaction temperature. | 1. Increase the amount of potassium carbonate to 2.5-3.0 equivalents. Alternatively, use a stronger base like cesium carbonate. 2. Purify all reagents and solvents before use. 3. Increase the volume of DMF or consider using a co-solvent like toluene to improve solubility. |

| Difficult Purification | 1. Co-elution of Product and Starting Material: The polarity of the product and unreacted 3-hydroxypyridine might be similar. 2. Presence of Copper Salts in the Crude Product: Residual copper can complicate purification. | 1. Adjust the polarity of the eluent system for column chromatography. A shallow gradient can improve separation. 2. Before workup, filter the reaction mixture through a pad of celite to remove insoluble copper salts. An aqueous ammonia wash during workup can also help remove copper. |

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in this reaction?

A1: The copper(I) iodide acts as a catalyst to facilitate the coupling between the deprotonated 3-hydroxypyridine (a nucleophile) and the methyl 4-fluorobenzoate (an electrophile). It is believed to form an organocopper intermediate which then undergoes reductive elimination to form the desired diaryl ether bond.

Q2: Can I use a different aryl halide instead of methyl 4-fluorobenzoate?

A2: Yes, other aryl halides such as methyl 4-chlorobenzoate, methyl 4-bromobenzoate, or methyl 4-iodobenzoate can be used. The reactivity generally increases in the order F < Cl < Br < I. If using a more reactive halide like the bromo or iodo derivative, the reaction temperature and time may be reduced.

Q3: Is an inert atmosphere necessary for this reaction?

A3: Yes, an inert atmosphere (nitrogen or argon) is highly recommended. This prevents the oxidation of the copper(I) catalyst to the less active copper(II) state and minimizes potential side reactions.

Q4: What are the key parameters to optimize for improving the yield?

A4: The key parameters to optimize are:

-

Catalyst: Ensure the use of an active copper(I) source.

-

Base: The choice and amount of base are crucial for efficient deprotonation of 3-hydroxypyridine.

-

Solvent: The solvent must be anhydrous and capable of solubilizing the reactants at the reaction temperature.

-

Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other methods like the Buchwald-Hartwig amination using a palladium catalyst and a suitable ligand could be employed. Another possibility is a nucleophilic aromatic substitution (SNA) reaction, especially if the benzene ring is activated with other electron-withdrawing groups. However, the Ullmann condensation is a common and often effective method for this type of diaryl ether synthesis.

Visualizations

common problems in the synthesis of diaryl ethers

Welcome to the technical support center for diaryl ether synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diaryl ethers, with a focus on the Ullmann condensation and Buchwald-Hartwig C-O coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Yield or No Reaction

Q1: My Ullmann condensation reaction is giving a very low yield or not working at all. What are the common causes and how can I troubleshoot it?

A1: Low yields in Ullmann condensations are a frequent issue. Here's a systematic approach to troubleshooting:

-

Inadequate Catalyst Activity: The copper catalyst is crucial. Ensure you are using an active form of copper. Traditionally, "activated" copper powder was used. For modern catalytic systems, ensure the copper salt (e.g., CuI, Cu2O) is of high purity.[1] Catalyst deactivation can occur through sintering or poisoning.[2][3]

-

Base Selection and Strength: The choice of base is critical. Stronger bases can sometimes be detrimental. A screening of bases is often necessary. The base not only deprotonates the phenol but also influences the catalyst's activity. Water can inactivate the base, so using anhydrous conditions and reagents is important.[4]

-

Ligand Effects: In modern Ullmann reactions, ligands are used to stabilize the copper catalyst and facilitate the reaction under milder conditions. The absence of a suitable ligand or the use of an inappropriate one can lead to low yields. N,N-dimethylglycine and various diamines are commonly used.[4]

-

Reaction Temperature: Traditional Ullmann reactions often require high temperatures (150-200 °C).[5] If you are using a ligand-free system, ensure the temperature is high enough. With modern ligand-based systems, lower temperatures (80-120 °C) are often sufficient.[4][6]

-

Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[6] The choice of solvent can significantly impact the reaction rate and yield.

Q2: I'm struggling with a low yield in my Buchwald-Hartwig diaryl ether synthesis. What should I check?

A2: The Buchwald-Hartwig C-O coupling is a powerful method, but several factors can lead to low yields:

-

Catalyst and Ligand Selection: This is the most critical aspect. The choice of palladium precatalyst and phosphine ligand is highly dependent on the substrates. Bulky, electron-rich phosphine ligands are generally preferred.[7][8] It's often necessary to screen a few different ligands to find the optimal one for your specific substrate pair.[9]

-

Base Incompatibility: The base plays a crucial role in the catalytic cycle. Common bases include NaOt-Bu, K3PO4, and Cs2CO3. The strength and nature of the base can significantly affect the outcome. Some substrates may be sensitive to strong bases, leading to decomposition.[10]

-

Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

-

Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more specialized and bulky phosphine ligands to achieve good yields.[11] Sterically hindered substrates can also be challenging.

Side Reactions and Impurities

Q3: I'm observing significant side products in my Ullmann reaction. What are they and how can I minimize them?

A3: Common side reactions in Ullmann condensations include:

-

Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by moisture or protic impurities. Ensuring anhydrous conditions can help minimize this.

-

Homocoupling of the Phenol: The phenol can undergo oxidative coupling to form a symmetrical biaryl ether. This is more likely to occur if the aryl halide is unreactive.

-

Protodethallation: In cases where thallium derivatives are used, protodethallation can occur, leading to the formation of an arene from the arylthallium species.[12]

To minimize these, optimize the reaction conditions, including the choice of catalyst, ligand, base, and solvent, and ensure all reagents and solvents are pure and dry.

Q4: My Buchwald-Hartwig reaction is messy, with several byproducts. What are the likely culprits?

A4: Side reactions in Buchwald-Hartwig C-O coupling can include:

-

Hydrodehalogenation: Similar to the Ullmann reaction, reduction of the aryl halide can occur.[13] This can be influenced by the choice of ligand and base.

-

Ether Cleavage: Under harsh conditions or with certain substrates, the newly formed diaryl ether bond can be cleaved.

-

Homocoupling of the Aryl Halide: The aryl halide can couple with itself to form a biaryl compound.

-

Beta-Hydride Elimination: If the aryl group has a beta-hydrogen, elimination can occur, leading to an alkene and a hydrodehalogenated arene.[13]

Careful selection of the ligand and base, along with optimizing the reaction temperature and time, can help to suppress these side reactions.

Catalyst and Reagent Issues

Q5: How can I tell if my copper catalyst in the Ullmann reaction has been deactivated?

A5: Catalyst deactivation in Ullmann reactions can be due to:

-

Sintering: At high temperatures, copper particles can agglomerate, reducing the active surface area.[2][3]

-

Poisoning: Impurities in the starting materials or solvent can bind to the copper surface and inhibit its catalytic activity.

-

Oxidation: The active Cu(I) species can be oxidized to inactive Cu(II).

If you suspect catalyst deactivation, you may need to use fresh, high-purity copper salts or activated copper powder for each reaction.

Q6: My palladium catalyst in the Buchwald-Hartwig reaction seems to be inactive. What could be the problem?

A6: Palladium catalyst deactivation in Buchwald-Hartwig reactions can be caused by:

-

Oxygen: The active Pd(0) catalyst is readily oxidized by air. Rigorous exclusion of oxygen is essential.

-

Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures.

-

Inhibitory Effects: The formation of certain salts, like sodium iodide, during the reaction can sometimes inhibit the catalyst.[14]

Data and Protocols

Data Tables

Table 1: Effect of Base on Ullmann Diaryl Ether Synthesis Yield

| Entry | Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | 4-Methoxyphenol | Cs2CO3 | Toluene | 110 | No Conversion | [4] |

| 2 | 4-Bromoanisole | 4-Methoxyphenol | K3PO4 | Acetonitrile | 80 | 12.5 | [4] |

| 3 | 4-Iodotoluene | Phenol | K2CO3 | Toluene | 120 | 67-98 | [6] |

| 4 | Iodobenzene | Phenol | Et3N | DMF | - | High | [15] |

| 5 | Aryl Halides | Phenols | KOH | DMSO | - | 18-98 | [6] |

| 6 | Aryl Halides | Phenols | Cs2CO3 | NMP | - | High | [16] |

Table 2: Ligand Effects on Buchwald-Hartwig Diaryl Ether Synthesis

| Entry | Aryl Halide | Phenol | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Aryl Bromides/Chlorides | Phenols | Bulky Aryldialkylphosphines | NaH or K3PO4 | Toluene | 100 | High | [7] |

| 2 | Aryl Halides | Phenols | XPhos | - | - | - | Successful | [9] |

| 3 | Aryl Halides | Phenols | Bidentate Ligands (e.g., BINAP, DPPF) | - | - | - | Successful | [9] |

Experimental Protocols

Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), phenol (1.2 equiv), copper(I) salt (e.g., CuI, 10 mol%), ligand (e.g., N,N-dimethylglycine, 20 mol%), and base (e.g., K3PO4, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., acetonitrile or toluene) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis

-

Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), phosphine ligand (4 mol%), and base (e.g., NaOt-Bu, 1.5 equiv) to a dry reaction vial.

-

Reagent Addition: Add the aryl halide (1.0 equiv) and phenol (1.2 equiv) to the vial.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Sealing and Heating: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yield in Diaryl Ether Synthesis

References

- 1. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 2. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. jk-sci.com [jk-sci.com]

- 12. scielo.org.mx [scielo.org.mx]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. jsynthchem.com [jsynthchem.com]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of Methyl 4-(pyridin-3-yloxy)benzoate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 4-(pyridin-3-yloxy)benzoate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound, a diaryl ether, are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. The Ullmann reaction is a classical method that uses a copper catalyst, often under harsh reaction conditions. The Buchwald-Hartwig reaction is a more modern approach that utilizes a palladium catalyst and generally proceeds under milder conditions with a broader substrate scope.

Q2: My Ullmann condensation reaction is giving a low yield. What are the common causes?

A2: Low yields in Ullmann condensations for diaryl ether synthesis can stem from several factors:

-

Insufficiently activated aryl halide: Aryl halides with electron-withdrawing groups are more reactive.

-

High reaction temperatures: While often necessary, excessively high temperatures can lead to decomposition of starting materials or products.[1]

-

Poor choice of solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required.[1]

-

Catalyst deactivation: The copper catalyst can be poisoned by impurities or coordinating functional groups on the substrates.

-

Inappropriate base: A strong base is usually required to deprotonate the phenol.

Q3: What are the advantages of the Buchwald-Hartwig reaction over the Ullmann condensation for this synthesis?

A3: The Buchwald-Hartwig reaction often offers several advantages over the traditional Ullmann condensation, including:

-

Milder reaction conditions: These reactions can often be run at lower temperatures (e.g., 80-110 °C) compared to the high temperatures (often >200 °C) required for uncatalyzed Ullmann reactions.[1]

-

Higher yields and cleaner reactions: The use of specific palladium catalysts and ligands can lead to higher yields and fewer side products.

-

Broader substrate scope: The Buchwald-Hartwig reaction is often more tolerant of various functional groups on the starting materials.

-

Catalytic amounts of metal: While the Ullmann reaction can sometimes require stoichiometric amounts of copper, the Buchwald-Hartwig reaction uses catalytic amounts of palladium.[1]

Q4: I am observing the formation of a debrominated arene as a major side product in my cross-coupling reaction. How can I minimize this?

A4: The formation of a debrominated arene is a common side reaction. To minimize this, you can try the following:

-

Use a less reactive base: Strong bases can sometimes promote hydrodehalogenation.

-

Optimize the reaction temperature: Lowering the temperature may reduce the rate of the side reaction.

-

Choose a different ligand: The choice of ligand can significantly influence the selectivity of the reaction. For instance, in some cases, specific ligands can suppress the formation of undesired side products.

-

Ensure an inert atmosphere: Traces of oxygen or water can sometimes contribute to side reactions.

Troubleshooting Guides

Low Yield in Ullmann Condensation

| Symptom | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Use freshly prepared or activated copper powder. Consider using a soluble copper(I) salt like CuI. |

| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. Consider switching to a higher-boiling solvent. | |

| Inappropriate base | Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. | |

| Poor solvent choice | Use a high-boiling polar aprotic solvent like DMF, NMP, or nitrobenzene.[1] | |

| Significant starting material remaining | Insufficient reaction time | Extend the reaction time and monitor the progress by TLC or GC/LC-MS. |

| Catalyst poisoning | Purify starting materials to remove potential inhibitors. Consider using a ligand like 1,10-phenanthroline to stabilize the copper catalyst. | |

| Product decomposition | Excessively high temperature | Reduce the reaction temperature. Consider using microwave irradiation to achieve localized heating for a shorter duration. |

Low Yield in Buchwald-Hartwig Reaction

| Symptom | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is being generated in situ. |

| Inappropriate ligand | Screen different phosphine ligands. Sterically hindered biarylphosphine ligands like t-BuXPhos are often effective for C-O coupling.[2] | |

| Weak base | Use a strong, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or NaOtBu. | |

| Significant starting material remaining | Insufficient reaction temperature | Gradually increase the reaction temperature. |

| Catalyst deactivation | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | |

| Formation of side products (e.g., hydrodehalogenation) | Reaction conditions too harsh | Lower the reaction temperature and/or use a milder base. |

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

This protocol is a general guideline and may require optimization.

Reagents:

-

3-Hydroxypyridine

-

Methyl 4-bromobenzoate

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Potassium phosphate (K₃PO₄) (base)

-

N,N-Dimethylformamide (DMF) (solvent)

Procedure:

-

To an oven-dried reaction vessel, add 3-hydroxypyridine (1.0 eq), methyl 4-bromobenzoate (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₃PO₄ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Cross-Coupling for this compound

This protocol is a general guideline and may require optimization.

Reagents:

-

3-Hydroxypyridine

-

Methyl 4-bromobenzoate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst precursor)

-

t-BuXPhos (ligand)

-

Potassium phosphate (K₃PO₄) (base)

-

Toluene (solvent)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 eq) and t-BuXPhos (0.04 eq) to an oven-dried reaction vessel.

-

Add K₃PO₄ (2.0 eq), 3-hydroxypyridine (1.2 eq), and methyl 4-bromobenzoate (1.0 eq).

-

Add anhydrous toluene.

-

Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Comparison of Reaction Conditions and Yields

| Parameter | Ullmann Condensation | Buchwald-Hartwig Reaction |

| Catalyst | Copper(I) salt (e.g., CuI) | Palladium(0) complex (e.g., Pd₂(dba)₃) |

| Ligand | N-donor ligands (e.g., 1,10-phenanthroline) or amino acids | Bulky electron-rich phosphines (e.g., t-BuXPhos) |